N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives It features a 2-chlorophenyl group and a methylsulfonyl group attached to the nitrogen atom of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 2-chloroaniline with methylsulfonyl chloride to form N-(2-chlorophenyl)-N-(methylsulfonyl)aniline. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide may be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include the development of new drugs or treatments.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)glycine: Lacks the methylsulfonyl group.
N-(Methylsulfonyl)glycine: Lacks the 2-chlorophenyl group.
N-(2-Bromophenyl)-N-(methylsulfonyl)glycine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine is unique due to the presence of both the 2-chlorophenyl and methylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHGIEIMAGBLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.